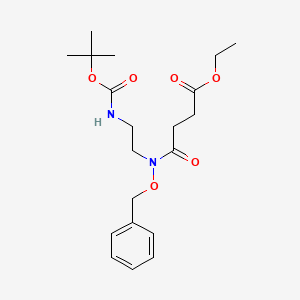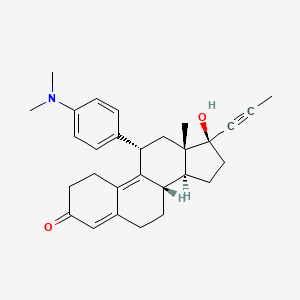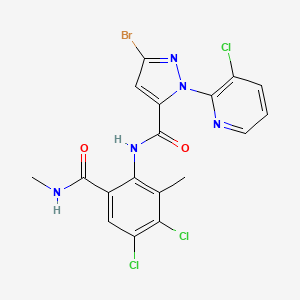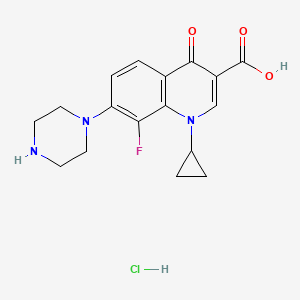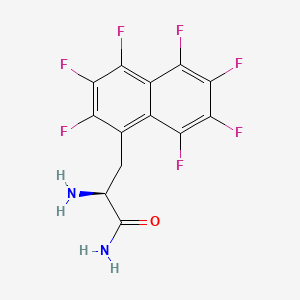
(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a perfluoronaphthalene moiety, which imparts distinct chemical characteristics, making it a valuable subject for research in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide typically involves the introduction of the perfluoronaphthalene group to an amino acid derivative. One common method includes the reaction of perfluoronaphthalene with a suitable amino acid derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The perfluoronaphthalene moiety allows for substitution reactions, where different substituents can be introduced to the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoronaphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic ring .
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide has several scientific research applications:
Chemistry: The compound is used in the study of aromatic substitution reactions and the effects of perfluorinated groups on chemical reactivity.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Wirkmechanismus
The mechanism by which (S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide exerts its effects involves interactions with specific molecular targets. The perfluoronaphthalene moiety can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets involved are subjects of ongoing research, with studies focusing on understanding the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares a naphthalene moiety but differs in its functional groups and overall structure.
N-(Naphthalen-1-yl) phenazine-1-carboxamide: Another compound with a naphthalene moiety, used in fungicidal applications.
Uniqueness
(S)-2-Amino-3-(perfluoronaphthalen-1-yl)propanamide is unique due to its perfluoronaphthalene group, which imparts distinct chemical properties such as high stability and resistance to degradation. This makes it particularly valuable for applications requiring durable and stable compounds .
Eigenschaften
Molekularformel |
C13H7F7N2O |
|---|---|
Molekulargewicht |
340.20 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2,3,4,5,6,7,8-heptafluoronaphthalen-1-yl)propanamide |
InChI |
InChI=1S/C13H7F7N2O/c14-6-2(1-3(21)13(22)23)4-5(8(16)10(6)18)9(17)12(20)11(19)7(4)15/h3H,1,21H2,(H2,22,23)/t3-/m0/s1 |
InChI-Schlüssel |
CHNZTQISJSSAIP-VKHMYHEASA-N |
Isomerische SMILES |
C(C1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F)[C@@H](C(=O)N)N |
Kanonische SMILES |
C(C1=C2C(=C(C(=C1F)F)F)C(=C(C(=C2F)F)F)F)C(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)
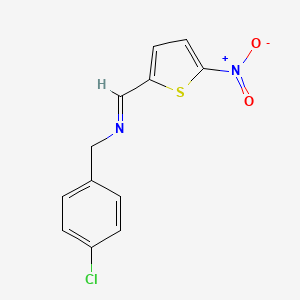
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
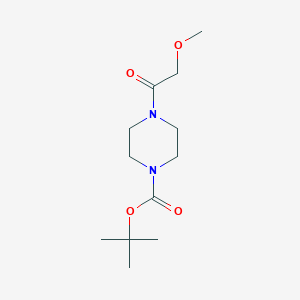
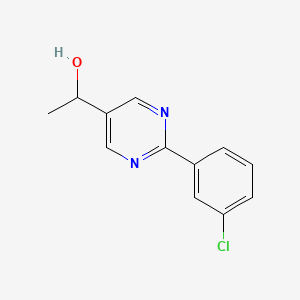
![2-[[2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoyl]amino]acetic acid](/img/structure/B13846483.png)
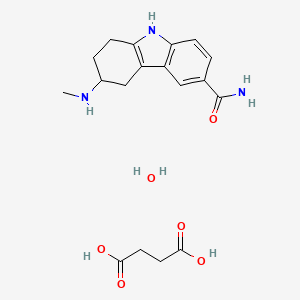
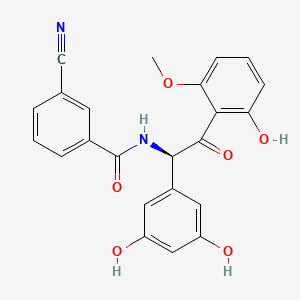
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine Hydrochloride](/img/structure/B13846498.png)
